molecular formula C21H19Cl2NO2S B11502142 1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11502142
M. Wt: 420.4 g/mol
InChI Key: ZUJCBASXMZRCDW-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiophene ring, and a tetrahydroquinoline core

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the thiophene ring: This step involves the coupling of the tetrahydroquinoline intermediate with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Addition of the dichlorophenyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide:

    Thiophene-substituted quinolines: Compounds with similar structural features but different substitution patterns, leading to varied biological and chemical properties.

Properties

Molecular Formula

C21H19Cl2NO2S

Molecular Weight

420.4 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-7,7-dimethyl-4-thiophen-2-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H19Cl2NO2S/c1-21(2)10-16-20(17(25)11-21)15(18-4-3-5-27-18)9-19(26)24(16)14-7-12(22)6-13(23)8-14/h3-8,15H,9-11H2,1-2H3

InChI Key

ZUJCBASXMZRCDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC(=CC(=C3)Cl)Cl)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

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